

A Technical Guide to Fmoc-L-2-Thienylalanine for Drug Development Professionals

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Compound of Interest

Compound Name: *Fmoc-L-2-Thienylalanine*

Cat. No.: *B557564*

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This technical guide provides an in-depth overview of **Fmoc-L-2-Thienylalanine**, a key building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines supplier information, purchasing details, and comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-L-2-Thienylalanine is a non-proteinogenic amino acid derivative that incorporates a thienyl group, offering unique structural and functional properties to synthetic peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a cornerstone of peptide drug discovery and development. The incorporation of this unnatural amino acid can enhance peptide stability, receptor affinity, and pharmacokinetic profiles.

Supplier and Purchasing Information

A variety of chemical suppliers offer **Fmoc-L-2-Thienylalanine**, with purities suitable for peptide synthesis. Key purchasing information from prominent suppliers is summarized below. It is important to note that pricing is subject to change and may vary based on quantity and institutional agreements. Researchers are advised to request quotes directly from the suppliers for the most accurate and up-to-date information.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Quantities	Storage Conditions
Chem-Impex	Fmoc- β -(2-thienyl)-L-alanine	130309-35-2	C ₂₂ H ₁₉ N ₂ O ₄ S	$\geq 99\%$ (HPLC)	Inquire	0 - 8 °C
Cusabio	Fmoc-L-2-Thienylalanine	130309-35-2	C ₂₂ H ₁₉ N ₂ O ₄ S	$>95\%$	1g	-20°C upon receipt
MyBioSource	Fmoc-L-2-Thienylalanine amino acid	130309-35-2	C ₂₂ H ₁₉ N ₂ O ₄ S	$>95\%$	Inquire	Short term: 4°C, Long term: -20°C to -80°C
Sigma-Aldrich	Fmoc- β -(2-thienyl)-Ala-OH	130309-35-2	C ₂₂ H ₁₉ N ₂ O ₄ S	$\geq 98.0\%$	Inquire	Inquire

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of **Fmoc-L-2-Thienylalanine** into a peptide chain using manual or automated solid-phase peptide synthesis.

Resin Preparation and Swelling

- Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
- Procedure:
 - Place the desired amount of resin in a reaction vessel.
 - Add N,N-dimethylformamide (DMF) to the resin.

- Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
- After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

- Reagents:
 - Deprotection solution: 20% (v/v) piperidine in DMF.
- Procedure:
 - Add the deprotection solution to the swollen resin.
 - Agitate the mixture for an initial 2 minutes.
 - Drain the solution.
 - Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.
 - Drain the deprotection solution.
 - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

Amino Acid Coupling

This protocol describes the coupling of **Fmoc-L-2-Thienylalanine** using HBTU as the activating agent.

- Reagents:
 - **Fmoc-L-2-Thienylalanine**
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DIPEA (N,N-Diisopropylethylamine)
- DMF (peptide synthesis grade)
- Procedure:
 - In a separate vessel, dissolve **Fmoc-L-2-Thienylalanine** (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the amino acid solution to create the activated ester. Allow this pre-activation to proceed for 5-10 minutes.
 - Add the activated **Fmoc-L-2-Thienylalanine** solution to the deprotected resin.
 - Agitate the mixture at room temperature for 30-60 minutes.
 - Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
 - Once the coupling is complete, drain the reaction solution.
 - Wash the resin with DMF to remove excess reagents and by-products.

Repetitive Cycles

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

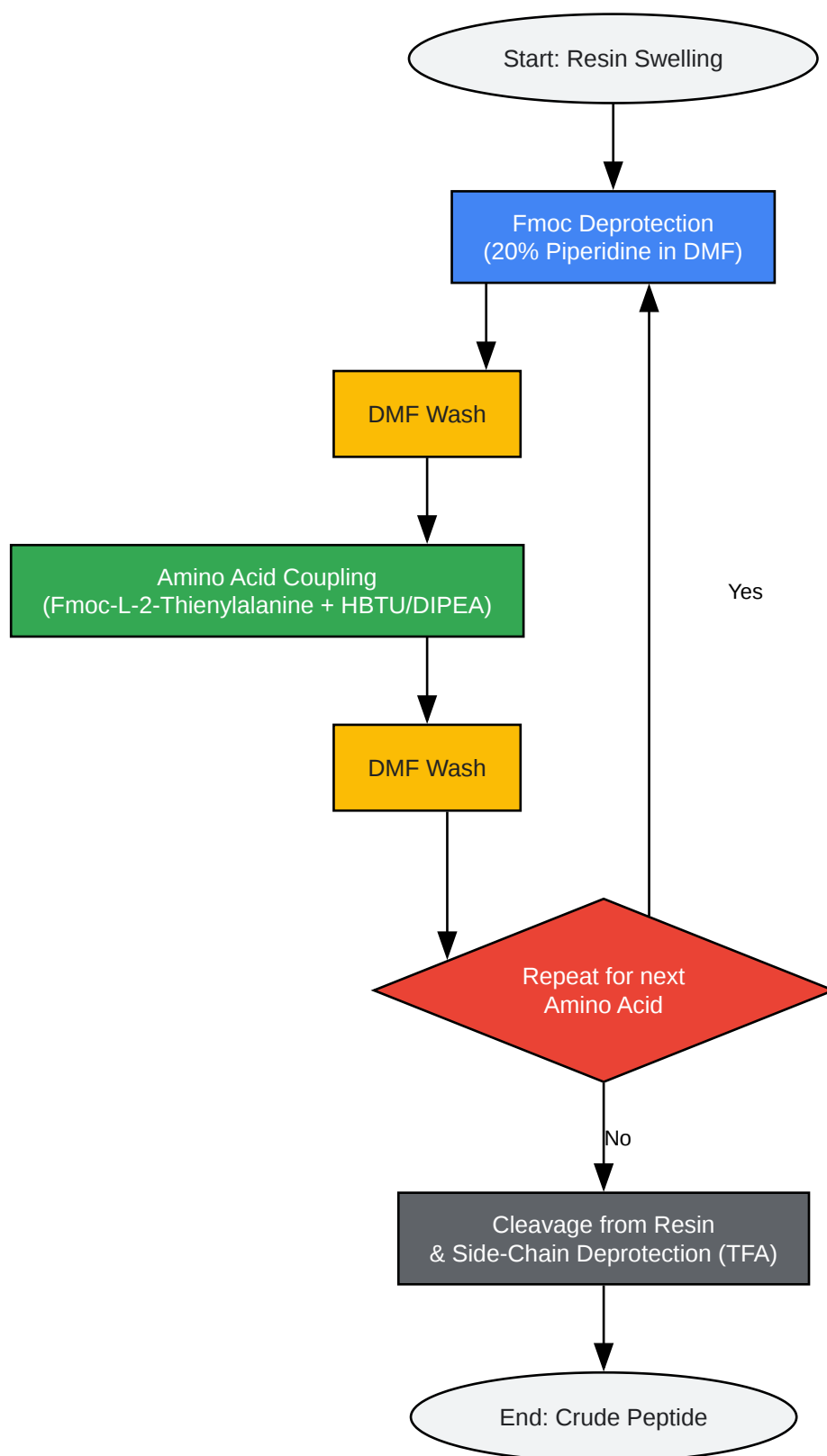
Cleavage from Resin and Side-Chain Deprotection

- Reagents:
 - Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). The exact composition may vary depending on the amino acid composition of the peptide.
- Procedure:
 - Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.

- Add the cleavage cocktail to the dried resin.
- Gently agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.

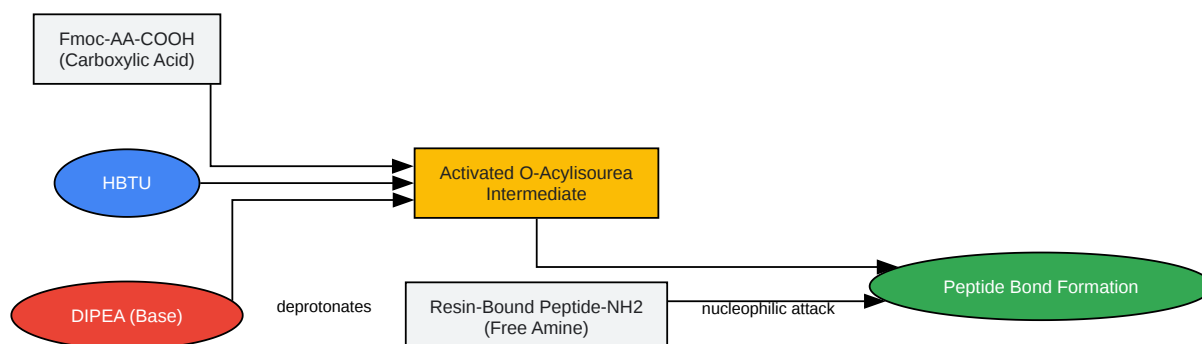
Visualizations

The following diagrams illustrate key workflows and concepts in the utilization of **Fmoc-L-2-Thienylalanine**.



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Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating **Fmoc-L-2-Thienylalanine**.



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Caption: Simplified mechanism of HBTU-mediated peptide coupling.

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